2419-56-6
Description
Historical Trajectories of Amino Acid Protecting Group Strategies in Peptide Synthesis
The history of peptide synthesis is intrinsically linked to the development of effective protecting group strategies. The formation of a peptide bond between two amino acids requires the controlled coupling of the α-carboxyl group of one amino acid to the α-amino group of another. However, amino acids possess other reactive functional groups, such as the side chain carboxyl group in glutamic acid and aspartic acid, the amino group in lysine, or hydroxyl groups in serine, threonine, and tyrosine. These side chain functionalities, along with the α-amino and α-carboxyl groups not involved in the desired peptide bond formation, must be temporarily blocked or "protected" to prevent unwanted side reactions like polymerization or branching thermofisher.compeptide.com.
Early approaches to peptide synthesis, dating back to the work of Fischer and Fourneau, faced challenges in achieving selective coupling and preventing racemization nih.gov. The introduction of reversible Nα-protecting groups marked a significant advancement. The carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas, was a pioneering example nih.gov. Later, the tert-butyloxycarbonyl (Boc) group became prominent, particularly with the advent of solid-phase peptide synthesis (SPPS) by Merrifield peptide.comnih.gov. The Boc strategy typically employed benzyl-based protecting groups for side chains, with cleavage of the peptide from the resin and removal of side chain protection requiring strong acid conditions like hydrogen fluoride (B91410) (HF) peptide.comnih.gov.
A major paradigm shift occurred with the development of the Fmoc group by Carpino and Han peptide.commasterorganicchemistry.com. The Fmoc group is labile to mild bases, such as piperidine (B6355638), allowing for orthogonal protection strategies where side chain protecting groups are stable to these basic conditions but removable by different means, typically mild acid treatment advancedchemtech.comthermofisher.compeptide.com. The Fmoc/tert-butyl (tBu) strategy, which utilizes tert-butyl-based protecting groups for side chains (including the γ-carboxyl of glutamic acid), became widely adopted due to its milder deprotection conditions compared to the Boc/benzyl strategy thermofisher.compeptide.comresearchgate.net. This historical progression highlights the continuous need for orthogonal and selectively cleavable protecting groups to facilitate the synthesis of increasingly complex peptides with high purity and yield.
The Foundational Role of Glutamic Acid Derivatives in Complex Molecular Architectures
Glutamic acid, with its two carboxyl groups, presents unique challenges and opportunities in organic synthesis. The presence of both an α- and a γ-carboxyl group necessitates selective protection strategies to control which carboxyl group participates in a reaction. Glutamic acid derivatives, where one or both carboxyl groups and/or the amino group are protected, serve as essential building blocks for a wide array of complex molecular architectures beyond linear peptides.
These derivatives are crucial in the synthesis of cyclic peptides, depsipeptides, peptidomimetics, and conjugates where the side chain of glutamic acid is modified or linked to other molecules rsc.orgrsc.org. The ability to selectively deprotect one carboxyl group while the others remain protected allows for convergent synthesis strategies, where pre-formed peptide fragments or other molecular entities are coupled through the glutamic acid residue.
Furthermore, glutamic acid derivatives are employed in the synthesis of various bioactive compounds, pharmaceuticals, and agrochemicals chemimpex.com. Their versatility stems from the ability to manipulate the reactivity of the α-amino, α-carboxyl, and γ-carboxyl functionalities independently through judicious choice of protecting groups. This controlled reactivity is fundamental to constructing molecules with precise structures and desired biological activities.
Contemporary Research Paradigms and Scope of L-Glutamic Acid 5-tert-butyl ester Studies
In contemporary organic and bioorganic research, L-Glutamic acid 5-tert-butyl ester (2419-56-9) remains a vital reagent, primarily within the framework of Fmoc-based peptide synthesis advancedchemtech.comchemimpex.com. Its tert-butyl ester protection of the γ-carboxyl group is a cornerstone of the orthogonal Fmoc/tBu strategy, widely used for both solid-phase and solution-phase peptide synthesis thermofisher.compeptide.comresearchgate.net.
Current research involving L-Glutamic acid 5-tert-butyl ester encompasses several key areas:
Peptide Synthesis Methodologies: Studies continue to refine coupling conditions and deprotection strategies involving the tert-butyl ester to minimize side reactions, such as the formation of tert-butyl cations during acidic cleavage, which can lead to alkylation of sensitive residues advancedchemtech.com. Novel reagents and protocols are developed to improve the efficiency and purity of peptides containing glutamic acid nih.gov.
Synthesis of Modified Peptides and Conjugates: L-Glutamic acid 5-tert-butyl ester is used as a building block for synthesizing peptides with modified side chains or for creating peptide conjugates with other molecules, such as fluorophores or biomolecules, for applications in targeted drug delivery, bioconjugation, and molecular imaging chemimpex.comrsc.orgisotope.com.
Development of Glutamic Acid-Containing Therapeutics: As a component in the synthesis of peptide-based drugs and peptidomimetics, L-Glutamic acid 5-tert-butyl ester is integral to pharmaceutical research and development chemimpex.comnordmann.global. This includes the synthesis of GLP-1 receptor agonists like liraglutide (B1674861) and semaglutide, where L-glutamic acid α-tert-butyl ester (an isomer) is a key raw material google.com.
Exploration in Material Science: Glutamic acid derivatives, including those protected as tert-butyl esters, are being explored in the creation of novel polymers and materials with specific properties chemimpex.com.
Asymmetric Synthesis: Research continues into developing stereoselective methods for synthesizing glutamic acid derivatives, often utilizing protected forms like L-Glutamic acid 5-tert-butyl ester as starting materials or intermediates in the creation of chiral molecules rsc.orgpreprints.orgacs.org.
The scope of studies involving L-Glutamic acid 5-tert-butyl ester is broad, reflecting its established utility and ongoing relevance in facilitating precise chemical transformations necessary for constructing complex organic and biological molecules.
Data Table:
| Property | Value | Source(s) |
| CAS Number | 2419-56-9 | tcichemicals.comscbt.comcenmed.comfishersci.ca |
| Molecular Formula | C9H17NO4 | biosynth.comscbt.comcenmed.comfishersci.ca |
| Molecular Weight | 203.24 g/mol | biosynth.comscbt.com |
| Appearance | White to Almost white powder to crystal / Solid | tcichemicals.comtcichemicals.comhsppharma.com |
| Melting Point | 182°C (lit.) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone; Sparingly soluble in water; Practically insoluble in ethanol (B145695) or ether | hsppharma.comfishersci.ie |
| Quality Level | ≥98.0% (TLC) | tcichemicals.comsigmaaldrich.com |
Detailed Research Findings:
Research highlights the synthetic utility and properties of L-Glutamic acid 5-tert-butyl ester:
Properties
CAS No. |
2419-56-6 |
|---|---|
Molecular Weight |
203.2 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for L Glutamic Acid 5 Tert Butyl Ester
Chemical Synthesis Protocols for the tert-Butyl Esterification of L-Glutamic Acid
The synthesis of L-Glutamic acid 5-tert-butyl ester primarily involves the selective esterification of the γ-carboxyl group of L-glutamic acid. This can be achieved through various chemical protocols, broadly categorized into direct and indirect esterification techniques.
Direct Esterification Techniques with tert-Butanol (B103910)
Direct esterification of L-glutamic acid with tert-butanol aims to directly form the tert-butyl ester. However, glutamic acid has two carboxylic acid groups (α and γ), and selective esterification of the γ-carboxyl group can be challenging. Traditional acid-catalyzed esterification of amino acids with tert-butanol or isobutene can lead to the formation of both α and γ esters, as well as di-tert-butyl esters. thieme-connect.comthieme-connect.de
One approach involves reacting L-glutamic acid with tert-butyl acetate (B1210297) under acidic catalysis, such as perchloric acid. guidechem.comgoogle.com This method can lead to the formation of the di-tert-butyl ester, Glu(OtBu)₂, which then requires selective deprotection to obtain the desired γ-ester. guidechem.comgoogle.com For instance, a reported method involves reacting glutamic acid with tert-butyl acetate in the presence of perchloric acid, followed by extraction and alkali washing to obtain Glu(OtBu)₂. google.com The substance ratio of glutamic acid, tert-butyl acetate, and perchloric acid can be optimized for this reaction. google.com
Another direct tert-butylation method involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method has been shown to directly afford tert-butyl esters with free amino groups in good yields. thieme-connect.comthieme-connect.com
Indirect Esterification Approaches Utilizing Precursors
Indirect methods often involve protecting the α-amino group and/or modifying the α-carboxyl group before introducing the tert-butyl group at the γ-position. One such approach involves starting from a protected glutamic acid derivative where the α-carboxyl group is already protected or activated.
A method described involves the preparation of Fmoc-Glu(OtBu)-OH from Fmoc-Glu(O-t-Bu)-OH. This suggests a route where the Fmoc protecting group is on the amino group and the tert-butyl ester is already present, implying a prior esterification step before Fmoc protection or a different strategy. chemicalbook.com Another report mentions the preparation of Fmoc-Glu(OtBu)-OH from Fmoc-Glu(O-t-Bu)-OH by treatment with piperidine (B6355638) in DMF to remove a protecting group, although this seems to be a deprotection step rather than ester formation. chemicalbook.com
Another indirect route involves starting from L-glutamic acid-γ-methyl ester. This precursor can be reacted under acid catalysis to generate an intermediate, which is then further transformed through steps involving protection and hydrolysis to eventually yield L-glutamic acid-α-tert-butyl ester (which is a different isomer, CAS 45120-30-7) or potentially the γ-ester depending on the subsequent steps. google.comchemicalbook.com
A method for preparing Fmoc-glutamic acid-5-tert-butyl ester involves preparing Glu(OtBu)₂ first, then selectively removing the 1-tert-butyl ester using a copper salt to obtain Glu(OtBu), and finally reacting with an Fmoc protecting reagent. google.com Copper salts like CuSO₄, Cu(NO₃)₂, CuCl₂, or Cu₂(OH)₂CO₃ can be used for the selective removal of the α-tert-butyl group. google.com
Chemo- and Regioselective Synthesis Strategies for γ-Ester Formation
Achieving high chemo- and regioselectivity for the formation of the γ-ester over the α-ester is a critical aspect of L-Glutamic acid 5-tert-butyl ester synthesis. Due to the presence of two carboxylic acid groups, strategies are needed to differentiate their reactivity.
One strategy involves the use of protecting groups. By protecting the α-amino group and/or the α-carboxyl group, the γ-carboxyl group can be selectively targeted for esterification. For example, using a protected glutamic acid derivative like N-protected glutamic acid can favor the formation of the γ-ester under appropriate conditions.
Another approach utilizes the difference in reactivity of the two carboxyl groups under specific reaction conditions or with specific reagents. The method involving the formation of the di-tert-butyl ester followed by selective deprotection of the α-ester using copper salts is a clear example of achieving regioselectivity through a two-step process. guidechem.comgoogle.com The copper ion is thought to selectively coordinate with the α-amino and α-carboxyl groups, facilitating the hydrolysis of the α-tert-butyl ester. google.com
Research findings indicate that the choice of catalyst and solvent plays a significant role in regioselectivity. For instance, while perchloric acid catalysis in tert-butyl acetate can lead to di-esterification, the use of other acidic catalysts or reaction systems might favor mono-esterification at the γ-position. thieme-connect.comgoogle.comthieme-connect.com
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency
The development of efficient catalytic systems is crucial for improving the yield, reaction rate, and selectivity in the synthesis of L-Glutamic acid 5-tert-butyl ester. Various catalysts have been explored for the tert-butyl esterification of carboxylic acids and amino acids.
Acid catalysts such as perchloric acid and sulfuric acid have been traditionally used. thieme-connect.comthieme-connect.deguidechem.comgoogle.comthieme-connect.com However, these can sometimes lead to side reactions or lack of complete regioselectivity. thieme-connect.de
More recently, novel catalytic systems have been investigated. For example, bis(trifluoromethanesulfonyl)imide has been reported as an effective catalyst for the direct tert-butylation of free amino acids in tert-butyl acetate, offering good yields and faster reaction times compared to conventional methods. thieme-connect.comthieme-connect.com
In indirect synthesis routes, catalysts are also employed in specific steps. For instance, palladium on carbon (Pd/C) is used for hydrogenolysis in a method starting from L-glutamic acid-γ-methyl ester to obtain L-glutamic acid-α-tert-butyl ester. google.comchemicalbook.com Copper salts act as catalysts or mediators in the selective deprotection of the α-tert-butyl ester from the di-ester. guidechem.comgoogle.com
Research continues to explore new catalysts that can provide higher selectivity, milder reaction conditions, and improved efficiency for the synthesis of L-Glutamic acid 5-tert-butyl ester.
Green Chemistry Principles in the Synthesis of L-Glutamic Acid 5-tert-butyl ester
Applying green chemistry principles to the synthesis of L-Glutamic acid 5-tert-butyl ester is important for reducing environmental impact and improving sustainability. This involves considering factors such as the choice of solvents, reagents, and energy efficiency.
Minimizing the use of hazardous solvents and opting for more environmentally friendly alternatives is a key aspect of green chemistry. While some methods utilize solvents like tert-butyl acetate, ethyl acetate, and ethanol (B145695) guidechem.comgoogle.com, exploring reactions in greener solvents or solvent-free conditions could be beneficial.
The use of catalytic methods aligns with green chemistry principles as catalysts can reduce the need for stoichiometric reagents and minimize waste generation. researchgate.net Developing highly efficient catalytic systems that operate under mild conditions (lower temperatures and pressures) contributes to energy efficiency.
Designing synthesis routes that minimize the formation of byproducts and facilitate their easy separation and disposal is also crucial. The method involving selective deprotection using copper salts and subsequent removal of copper might have implications for waste treatment and recycling of the copper species. guidechem.comgoogle.com
Exploring alternative esterification methods, such as enzymatic approaches, although not extensively detailed in the provided search results for this specific compound, could offer greener alternatives in some cases.
Scale-Up Considerations and Process Intensification in Research Synthesis
Scaling up the synthesis of L-Glutamic acid 5-tert-butyl ester from laboratory-scale research to larger production quantities requires careful consideration of various factors, including reaction efficiency, safety, purification, and cost. Process intensification techniques can play a significant role in making the synthesis more suitable for larger scales. researchgate.net
Factors to consider during scale-up include heat transfer, mass transfer, mixing, and reagent handling. Reactions that are efficient and controllable at a small scale may become challenging at a larger scale due to changes in surface area to volume ratio and heat dissipation.
Process intensification involves designing novel equipment and techniques that lead to significantly smaller, cleaner, and more energy-efficient technologies. researchgate.net While specific examples of process intensification for L-Glutamic acid 5-tert-butyl ester synthesis are not extensively detailed in the search results, general principles can be applied. This might involve using continuous flow reactors instead of batch reactors, utilizing more efficient mixing techniques, or integrating reaction and separation steps. researchgate.netacs.orgacs.org
For example, a reported method for synthesizing L-glutamic acid-alpha-tert-butyl ester (an isomer) using a liquid phase method is described as having a feasible and controllable synthesis process, low cost, high yield, mild process conditions, and being suitable for large-scale production. google.com This suggests that some synthetic routes are more amenable to scale-up than others.
Detailed research findings on scale-up would typically involve studies on reaction kinetics, mixing effects, heat management, and optimization of work-up and purification procedures for larger quantities.
Here is a table summarizing some reported synthesis details:
| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Notes | Source |
| Direct Esterification | L-Glutamic acid, tert-butyl acetate | Perchloric acid, 10-20°C, 24-48 h, then CuCl₂, 50°C, 12 h | L-Glutamic acid 5-tert-butyl ester | 32.4% (overall from Glu(OtBu)₂) | Proceeds via Glu(OtBu)₂, selective deprotection with CuCl₂. guidechem.comgoogle.com | guidechem.comgoogle.com |
| Direct Esterification | L-Glutamic acid, isobutene | BF₃-Et₂O, H₃PO₄, THF | L-Glutamic acid-5-tert-butyl ester | Not specified | Catalytic method. guidechem.com | guidechem.com |
| Indirect (from protected precursor) | Fmoc-Glu(O-t-Bu)-OH | Piperidine (20%) in DMF, 30 min | Crude primary amine (deprotected) | Not specified | Deprotection of Fmoc group. chemicalbook.com | chemicalbook.com |
| Indirect (from γ-methyl ester) | L-Glutamic acid-γ-methyl ester | Acid catalysis (HClO₄ or H₂SO₄), reaction solvent, then Cbz-Osu, hydrolysis, hydrogenolysis (Pd/C) | L-Glutamic acid-α-tert-butyl ester | 95% | Liquid phase method, described as suitable for large-scale production. google.com | google.com |
| Indirect (via di-ester and selective deprotection) | Glu(OtBu)₂ | Copper salt (e.g., CuCl₂), solvent, pH 8-9 | Glu(Otbu) | Not specified | Selective removal of α-tert-butyl ester. guidechem.comgoogle.com | guidechem.comgoogle.com |
| Direct Tert-butylation of Free Amino Acids | Free amino acids (including Glu) | Bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | tert-butyl esters with free amino groups | Modest yield for Glu | Faster and higher yields compared to conventional methods for some amino acids. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic and Thermodynamic Analyses of Ester Formation and Hydrolysis
The formation of L-Glutamic acid 5-tert-butyl ester typically involves the esterification of L-glutamic acid or a derivative with tert-butanol (B103910) or a transesterification reaction using tert-butyl acetate (B1210297). These reactions are commonly acid-catalyzed. The general mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. Conversely, the hydrolysis of the tert-butyl ester, usually conducted under acidic conditions, proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of tert-butanol or, under strongly acidic conditions, via a carbocation intermediate formed by cleavage of the alkyl-oxygen bond, particularly facile with tertiary esters like the tert-butyl ester.
While specific kinetic and thermodynamic data for the formation and hydrolysis of the tert-butyl ester in L-Glutamic acid 5-tert-butyl ester are not extensively detailed in generalized literature, studies on related tert-butyl ester formations provide insight. For instance, the esterification of L-pyroglutamic acid with tert-butyl acetate catalyzed by perchloric acid has been reported, indicating the feasibility of forming tert-butyl esters under such conditions nih.gov. The thermodynamics of esterification reactions generally involve an equilibrium that can be shifted by removing water or using an excess of one reactant plos.org. Hydrolysis, the reverse process, is favored by the presence of water and acidic or basic conditions.
Kinetic studies on the removal of side chain tert-butyl esters from protected amino acids within peptides have been conducted. For example, investigations into the FeCl₃-mediated deprotection of Fmoc-Asp(OtBu)-OMe have provided kinetic data on the cleavage of the tert-butyl ester under specific conditions nih.gov. These studies highlight that the reaction conditions significantly influence the rate of deprotection.
Detailed Mechanistic Pathways of Protecting Group Installation and Deprotection
L-Glutamic acid 5-tert-butyl ester serves as a building block where the tert-butyl group acts as a protecting group for the gamma-carboxyl function. The installation of this protecting group is typically achieved through acid-catalyzed esterification. A common method involves reacting L-glutamic acid or a protected derivative (e.g., N-protected) with tert-butanol or tert-butyl acetate in the presence of an acid catalyst such as sulfuric acid or perchloric acid nih.govgoogle.comorganic-chemistry.org. The mechanism involves the activation of the carboxylic acid through protonation, making it susceptible to nucleophilic attack by tert-butanol. Elimination of water subsequently yields the tert-butyl ester. Alternatively, transesterification with tert-butyl acetate can occur via a similar acid-catalyzed mechanism involving the exchange of alkyl groups between an ester and an alcohol.
The deprotection of the tert-butyl ester is usually carried out under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) nih.govorganic-chemistry.org. The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, leading to the regeneration of the free carboxylic acid. The stability of the tert-butyl ester to basic conditions, particularly the mild basic conditions used for the removal of the Fmoc group from the alpha-amine in peptide synthesis (e.g., using piperidine), is a key aspect of its orthogonal protecting group strategy adventchembio.compeptide.com. However, under strongly acidic conditions, cleavage occurs. Lewis acids like FeCl₃ have also been shown to facilitate the removal of tert-butyl esters nih.gov.
In peptide synthesis using Fmoc chemistry, L-Glutamic acid 5-tert-butyl ester is typically incorporated with an Fmoc group on the alpha-amine (Fmoc-Glu(OtBu)-OH). The Fmoc group is selectively removed with a base (piperidine), leaving the tert-butyl ester intact. The tert-butyl ester is then cleaved with acid at a later stage, often concurrently with the cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups peptide.com.
Examination of Stereochemical Control and Chirality Preservation during Synthesis
L-Glutamic acid is a naturally occurring chiral amino acid with the (S) configuration at the alpha-carbon guidechem.comadvancedchemtech.comfishersci.caacs.org. The synthesis of L-Glutamic acid 5-tert-butyl ester from L-glutamic acid is designed to preserve this stereochemical integrity. The esterification reaction primarily involves the gamma-carboxyl group and does not directly affect the chiral alpha-carbon. Therefore, under controlled conditions, the stereochemistry at the alpha-carbon is maintained throughout the ester formation.
Identification and Mitigation of Competing Side Reactions and Byproduct Formation
Several competing side reactions and byproduct formations can occur during the synthesis and reactions of L-Glutamic acid 5-tert-butyl ester, particularly in the context of peptide synthesis. One notable side reaction involves the potential for intramolecular cyclization. After the removal of the alpha-amino protecting group, the free amine can attack the gamma-ester carbonyl, leading to the formation of a five-membered pyroglutamyl ring and the release of tert-butanol nih.gov. This pyroglutamyl formation is a known side reaction for glutamic acid residues and can be promoted by certain conditions, including aqueous environments nih.gov.
Another potential side reaction during esterification or deprotection is transesterification if other alcohols are present in the reaction mixture researchgate.net. This can lead to the formation of mixed esters.
Mitigation strategies for these side reactions include careful control of reaction conditions, such as minimizing water content to suppress pyroglutamyl formation, selecting appropriate catalysts and solvents, and optimizing reaction times and temperatures. The choice of orthogonal protecting groups is also crucial to ensure that deprotection of one group does not inadvertently trigger side reactions involving other protected functional groups peptide.com.
Influence of Reaction Conditions on Mechanistic Outcomes
The reaction conditions play a critical role in the mechanistic outcomes of reactions involving L-Glutamic acid 5-tert-butyl ester. In the esterification reaction, the choice of acid catalyst (e.g., sulfuric acid, perchloric acid) and solvent (e.g., tert-butanol, tert-butyl acetate, inert solvents like DCM or THF) influences the reaction rate, equilibrium, and potential for side reactions nih.govgoogle.comorganic-chemistry.org. Temperature and reaction time must be optimized to achieve satisfactory yields while minimizing degradation or byproduct formation plos.orggoogle.com.
During the deprotection of the tert-butyl ester, the strength and concentration of the acid catalyst (e.g., TFA in DCM) and the reaction time are critical for efficient cleavage without affecting other acid-sensitive functional groups or peptide bonds peptide.com. The presence of scavengers can also be important during acidic deprotection to react with the generated carbocations and prevent their reaction with sensitive residues organic-chemistry.org.
In peptide synthesis, the solvent and base used for Fmoc deprotection can influence the extent of pyroglutamyl formation from N-terminal glutamic acid residues nih.gov. Minimizing exposure to aqueous conditions after alpha-amine deprotection is important to reduce this side reaction nih.gov. The coupling reagents and conditions used to incorporate Fmoc-Glu(OtBu)-OH into a growing peptide chain must be carefully selected to ensure efficient coupling with minimal racemization or activation of the gamma-ester peptide.com.
Role in Peptide and Peptidomimetic Synthesis Research
Application of L-Glutamic Acid 5-tert-butyl ester in Solid-Phase Peptide Synthesis (SPPS)
L-Glutamic acid 5-tert-butyl ester is a widely used building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.comfishersci.becymitquimica.compeptide.comlookchem.com In SPPS, the peptide chain is elongated while anchored to a solid support. The selective protection offered by the tert-butyl ester on the gamma-carboxyl of glutamic acid is essential for preventing unwanted side reactions involving this functional group during the coupling of subsequent amino acids to the growing peptide chain. chemimpex.comadvancedchemtech.com
Fmoc-Based SPPS Strategies
In Fmoc-based SPPS, the alpha-amino group of the incoming amino acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de L-Glutamic acid is typically incorporated into the peptide chain using its Fmoc-protected derivative, Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH). advancedchemtech.comchemimpex.compeptide.comisotope.comcdhfinechemical.com The Fmoc group is removed under mild basic conditions, typically using piperidine (B6355638), in each synthesis cycle to allow for the coupling of the next amino acid. iris-biotech.de The tert-butyl ester group on the gamma-carboxyl of glutamic acid remains intact during these Fmoc deprotection steps and the subsequent peptide coupling reactions. advancedchemtech.comiris-biotech.de
Boc-Based SPPS Methodologies
In Boc-based SPPS, the alpha-amino group is protected by the tert-butoxycarbonyl (Boc) group. While less common for routine peptide synthesis compared to Fmoc, Boc-based methods also utilize protected amino acid derivatives. N-Boc-L-glutamic acid 1-tert-butyl ester (Boc-Glu-OtBu), where both the alpha-amino and the alpha-carboxyl are protected with tert-butyl groups and the gamma-carboxyl is free, or N-Boc-L-glutamic acid 5-tert-butyl ester, where the alpha-amino and gamma-carboxyl are protected with Boc and tert-butyl ester respectively, are relevant in this context. chemimpex.comfishersci.becymitquimica.comlookchem.comcymitquimica.comthermofisher.com Boc protecting groups are typically removed using strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de The choice between Fmoc and Boc strategies depends on the specific peptide sequence, desired post-synthetic modifications, and cleavage conditions.
Orthogonal Protecting Group Combinations
The use of L-Glutamic acid 5-tert-butyl ester is a prime example of orthogonal protection strategies in peptide synthesis. Orthogonality refers to the ability to selectively remove one protecting group without affecting others. iris-biotech.de In Fmoc-based SPPS, the Fmoc group on the alpha-amino is labile to base, while the tert-butyl ester on the gamma-carboxyl is labile to acid. iris-biotech.de This orthogonality allows for the stepwise elongation of the peptide chain using Fmoc chemistry, followed by the cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester side-chain protection under acidic conditions. advancedchemtech.comiris-biotech.de For specific applications requiring selective deprotection of the glutamic acid side chain while the peptide is still on the resin, alternative protecting groups that are orthogonal to both Fmoc and tert-butyl might be employed, although the tert-butyl ester is the standard for global deprotection at the cleavage step. peptide.com
Utilization in Solution-Phase Peptide Synthesis Protocols
Beyond solid-phase synthesis, L-Glutamic acid 5-tert-butyl ester is also utilized in solution-phase peptide synthesis protocols. sigmaaldrich.comdv-expert.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.com In solution-phase synthesis, reactions are carried out in a homogeneous solution, offering different advantages in terms of scalability and purification compared to SPPS. The selective protection of the gamma-carboxyl group by the tert-butyl ester is equally important in solution-phase synthesis to control the formation of peptide bonds and prevent undesired branching or side reactions. chemimpex.com This allows for the controlled coupling of amino acids and the formation of peptide fragments in solution before potential ligation or further coupling steps.
Strategies for Site-Specific Incorporation into Linear and Cyclic Peptide Sequences
The use of L-Glutamic acid 5-tert-butyl ester facilitates the site-specific incorporation of glutamic acid residues into both linear and cyclic peptide sequences. For linear peptides synthesized by SPPS, the protected glutamic acid derivative is introduced at the desired position in the sequence during the automated or manual synthesis cycles. fishersci.becymitquimica.comlookchem.com
In the synthesis of cyclic peptides, the selective protection of the gamma-carboxyl is particularly important. By protecting the gamma-carboxyl with a tert-butyl ester and leaving the alpha-carboxyl free (or protected with a temporary group), cyclization can be directed through the alpha-carboxyl or the amino terminus. Conversely, if cyclization is desired through the gamma-carboxyl, the alpha-carboxyl would be protected differently (e.g., as a methyl ester) while the gamma-carboxyl is incorporated as the tert-butyl ester, which is later deprotected to allow cyclization. google.com For instance, in the synthesis of cyclic dipeptides containing glutamic acid, protecting the alpha-carboxyl with a methyl ester and the gamma-carboxyl with a tert-butyl ester allows the alpha-carboxyl to participate in cyclization while the gamma-carboxyl remains protected. google.com
Investigation of Deprotection Strategies for the tert-Butyl Ester Group
The removal of the tert-butyl ester protecting group from the gamma-carboxyl of glutamic acid is a critical step in peptide synthesis, typically performed during the final cleavage of the peptide from the solid support in SPPS or as a post-synthetic modification in solution phase. The tert-butyl ester is acid-labile and is commonly removed using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers. advancedchemtech.comiris-biotech.dersc.org
Research in this area focuses on optimizing deprotection conditions to ensure complete removal of the tert-butyl ester while minimizing side reactions. One potential side reaction is the reattachment of the generated tert-butyl cation to nucleophilic residues within the peptide sequence. advancedchemtech.com To mitigate this, various scavengers, such as thiophenol, anisole, triisopropylsilane (B1312306) (TIPS), or triethylsilane (TES), are included in the cleavage cocktail to react with the tert-butyl cations. advancedchemtech.comrsc.org The concentration of the acid, reaction time, temperature, and the specific scavenger used can influence the efficiency and selectivity of the deprotection process. rsc.org Studies investigate different acid concentrations and scavenger combinations to achieve optimal deprotection yields and peptide purity, especially for challenging sequences or those containing sensitive amino acid residues.
Here is a summary of common deprotection conditions for the tert-butyl ester group:
| Reagent Combination | Typical Concentration | Application Context | Notes |
| Trifluoroacetic Acid (TFA) | 90-95% | Global deprotection and cleavage from resin (SPPS) | Often used with scavengers to prevent side reactions. iris-biotech.dersc.org |
| Trifluoroacetic Acid (TFA) with Scavengers (e.g., TIPS, TES) | 95/2.5/2.5 (TFA/H2O/scavenger) | Global deprotection and cleavage from resin (SPPS) | Scavengers like TIPS or TES are added to trap tert-butyl cations. rsc.org |
| Trifluoroacetic Acid (TFA) in DCM | 1:1 (DCM/TFA) | Deprotection in solution or on resin | Conditions and time can vary based on the specific peptide. |
While the tert-butyl ester is primarily removed by acidolysis, orthogonal deprotection strategies utilizing other protecting groups for selective side-chain modifications may involve different cleavage mechanisms, such as palladium-catalyzed removal for allyl esters, which are stable to TFA and piperidine. peptide.com However, the tert-butyl ester's acid lability makes it the standard choice for simultaneous global deprotection during final peptide cleavage in Fmoc SPPS. advancedchemtech.comiris-biotech.de
Contributions to the Synthesis of Conformationally Constrained Peptidomimetics
The synthesis of conformationally constrained peptidomimetics is a significant area of research aimed at developing molecules with improved pharmacological properties, such as enhanced binding affinity, increased metabolic stability, and defined secondary structures wikipedia.orgfishersci.cachemimpex.comcenmed.comfishersci.caalfa-chemistry.comsigmaaldrich.comuni.lufishersci.cauni.lu. Conformational constraints are introduced into peptide or peptidomimetic structures through various strategies, including cyclization (e.g., head-to-tail, side-chain to side-chain, or side-chain to backbone cyclization) or the incorporation of modified or unnatural amino acids that inherently restrict flexibility uni.lufishersci.sefishersci.casigmaaldrich.comuni.luuni.lufda.govmpg.decoreyorganics.comnih.gov.
L-Glutamic acid γ-tert-butyl ester (2419-56-6) plays a vital role in these synthetic efforts not as a direct conformational constraint itself, but as a key protected amino acid building block that enables the implementation of strategies leading to constrained structures. The selectively protected gamma-carboxyl group allows for its differential reactivity compared to the alpha-carboxyl group, which is essential for controlled coupling reactions during peptide synthesis. This selective protection is particularly valuable when the glutamic acid residue is intended to be involved in forming a cyclic structure or serving as an attachment point for a constraining moiety.
For instance, the tert-butyl ester protection on the gamma-carboxyl of glutamic acid facilitates its incorporation into peptide sequences using standard coupling procedures in solid-phase synthesis. Following the assembly of the linear peptide chain, the tert-butyl ester can be selectively removed under acidic conditions (orthogonal deprotection), freeing the gamma-carboxyl group for subsequent intramolecular cyclization reactions with a suitably positioned amino group elsewhere in the peptide sequence chemimpex.commpg.de. This side-chain to backbone or side-chain to side-chain cyclization is a common method for introducing conformational rigidity into peptidomimetics.
Furthermore, protected glutamic acid derivatives, potentially synthesized using L-Glutamic acid γ-tert-butyl ester as a starting material, can serve as precursors for the creation of novel, conformationally constrained unnatural amino acids. One study, for example, described the synthesis of a proline-templated glutamic acid (ptE) analog, derived from pyroglutamic acid (a cyclic derivative of glutamic acid), which was incorporated into a peptide to induce conformational constraint fishersci.se. While this specific example uses a modified glutamic acid structure, it highlights the broader utility of glutamic acid scaffolds in designing constrained mimetics, with protected forms like 2419-56-6 being essential synthetic intermediates.
Another application involves the use of protected glutamic acid derivatives in the synthesis of macrocyclic peptide mimetics, where a newly designed orthogonally protected glutamic acid analog, synthesized from N-Boc-L-glutamic acid α-tert-butyl ester (a related protected form), served as a ring-forming residue fishersci.ca. The study demonstrated how this building block facilitated peptide macrocyclization, thereby inducing conformational constraint and orienting key residues for target binding fishersci.ca.
Computational and Theoretical Chemistry Analyses of L Glutamic Acid 5 Tert Butyl Ester
Quantum Chemical Studies on Molecular Structure and Conformational Landscapes
Quantum chemical methods are employed to investigate the electronic structure and potential energy surfaces of molecules, revealing preferred conformations and the relative stability of different structural arrangements.
Ab Initio Methods for Geometric Optimization and Energy Minimization
Ab initio methods, which are based on first principles without empirical parameters, can also be used for geometric optimization and energy minimization. These methods aim to find the most stable molecular structures by exploring the potential energy surface. While specific ab initio studies on L-Glutamic acid 5-tert-butyl ester were not prominently found, ab initio calculations have been applied to study the conformers of other tert-butyl ester-containing molecules, such as tert-butyl acetate (B1210297), to determine their lowest energy structures. science.gov This suggests that similar approaches could be applied to L-Glutamic acid 5-tert-butyl ester to understand its conformational preferences.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and structural characterization. DFT methods have been shown to provide satisfactory results for predicting NMR properties and vibrational frequencies of organic molecules. ajol.info For related compounds like Fmoc-L-glutamic acid 5-tert-butyl ester, DFT techniques have been used to compute IR, Raman, and UV-Vis spectra, and these theoretical spectra have been compared with experimental data. researchgate.net Computational prediction of NMR spectra, including 1H and 13C NMR chemical shifts, is a valuable tool for structure determination and assigning experimental signals. schrodinger.comnmrdb.org
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, including their interactions with solvents and their conformational dynamics. These simulations can provide insights into how the molecule behaves in different environments and how its conformation changes over time. While direct molecular dynamics simulations of L-Glutamic acid 5-tert-butyl ester were not explicitly detailed, studies on related molecules have explored solvation effects using computational methods. researchgate.net Molecular dynamics simulations are also a component of investigating intermolecular interactions, such as those between a drug molecule and a protein target. researchgate.net
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling of reaction mechanisms involves using computational methods to study the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation energies. This can help in understanding the reactivity of a molecule and optimizing reaction conditions. L-Glutamic acid 5-tert-butyl ester is used in organic synthesis, particularly in peptide synthesis as a protecting group. guidechem.com Computational studies can be applied to model the mechanisms of reactions involving this compound, such as the formation and cleavage of the tert-butyl ester group or the peptide coupling reactions it participates in. While specific studies on the reaction mechanisms of 2419-56-9 were not found, the principles of modeling reaction mechanisms using computational chemistry are well-established. ifpenergiesnouvelles.frifpenergiesnouvelles.frchemistrydocs.com
Applications of Machine Learning and Artificial Intelligence in Predicting Synthetic Routes and Compound Properties
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to predict various properties and outcomes, including the prediction of synthetic routes and compound properties. ML models have been developed to predict reaction conditions, yields, and selectivity. acs.org In the context of peptide synthesis, which often utilizes protected amino acids like L-Glutamic acid 5-tert-butyl ester, deep learning has been applied to predict and optimize synthesis outcomes, such as Fmoc deprotection efficiency and the minimization of aggregation events. nih.govamazonaws.com These computational approaches can map structural representations of amino acids and peptide sequences to experimental parameters to predict reaction outcomes. nih.govamazonaws.com
Advanced Research Applications in Chemical Biology and Materials Science Conceptual and Enabling Research
L-Glutamic Acid 5-tert-butyl ester as a Building Block for Chemical Probes
L-Glutamic acid 5-tert-butyl ester serves as a key building block in the synthesis of peptides and peptide-based therapeutics, which are often utilized as chemical probes to investigate biological systems. chemimpex.comchemimpex.com Its protected form, Fmoc-L-glutamic acid 5-tert-butyl ester, is widely used in solid-phase peptide synthesis, enabling the selective modification of amino acids and preventing unwanted side reactions during peptide chain elongation. chemimpex.comadvancedchemtech.com Similarly, Boc-L-glutamic acid γ-tert-butyl ester is employed as a protecting group in peptide synthesis, offering stability under various conditions. chemimpex.com The ability to selectively incorporate a protected glutamic acid residue is essential for synthesizing peptides with defined sequences and functionalities, which can then be used as probes to study protein interactions, enzyme activity, and neurotransmitter signaling. chemimpex.comchemimpex.com
Integration into Supramolecular Assemblies and Self-Assembled Systems
Modified amino acids, including protected derivatives of glutamic acid, have demonstrated the ability to form self-assembled structures. For instance, Fmoc-L-glutamic acid 5-tert-butyl ester has been shown to self-assemble into distinct nanoarchitectures depending on conditions such as concentration, temperature, and pH. chemrxiv.orgresearchgate.net Research indicates the formation of spherical structures at both lower and higher concentrations at room temperature. chemrxiv.orgresearchgate.net Upon heating, a different morphology, described as broom-stick like, was observed at both low and high concentrations. chemrxiv.orgresearchgate.net These self-assembled structures formed by modified amino acids offer a facile route for designing novel nanoarchitectures with potential applications in material chemistry and bioscience. chemrxiv.org Furthermore, Fmoc-glutamic acid 5-tert-butyl ester has been integrated into supramolecular hydrogels, where it has been shown to undergo conversion to the corresponding carboxylic acid within the hydrogel network, demonstrating the potential for chemical transformations within these self-assembled systems. acs.org
Derivatization for Bioconjugation Reagents in Research Tools
L-Glutamic acid 5-tert-butyl ester and its derivatives are utilized in bioconjugation techniques. chemimpex.comchemimpex.com Bioconjugation involves the covalent attachment of biomolecules (such as proteins, peptides, or nucleic acids) to synthetic molecules or surfaces. The functional groups available in L-Glutamic acid 5-tert-butyl ester, even with the protected γ-carboxyl, can be selectively modified to introduce reactive handles for coupling with biomolecules. This capability is essential for developing various research tools, including biosensors and targeted drug delivery systems, where the precise attachment of a biomolecule to another entity is required. chemimpex.comchemimpex.com
Role in the Design of Polymeric Materials with Defined Architectures
The compound is explored in the development of new polymeric materials, particularly in creating polymers that require specific functional groups for enhanced properties. chemimpex.comchemimpex.com L-Glutamic acid 5-tert-butyl ester can serve as a precursor for the synthesis of N-carboxyanhydrides (NCAs), which are monomers commonly used in the ring-opening polymerization to produce polypeptides. rsc.org Specifically, γ-tert-butyl-L-glutamate NCA can be synthesized from L-glutamic acid 5-tert-butyl ester. rsc.org Subsequent polymerization of this NCA allows for the creation of poly-(L-glutamate) with controlled chain lengths and architectures. rsc.org The tert-butyl ester side chains in the resulting polymer can be selectively removed after polymerization to yield poly-(L-glutamic acid), a versatile anionic polypeptide used in various material science applications. rsc.org
Analytical Methodologies for Research Level Characterization and Purity Determination
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of organic molecules like L-Glutamic acid 5-tert-butyl ester. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the number and type of hydrogen and carbon atoms, as well as their connectivity and chemical environment, can be determined. Although specific, assigned ¹H and ¹³C NMR spectra for L-Glutamic acid 5-tert-butyl ester (2419-56-6) were not found in the provided search results, NMR is a standard technique for confirming the structure of protected amino acids. For a related protected glutamic acid derivative, N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester, ¹H NMR analysis is reported as being consistent with the expected structure. thermofisher.com Similarly, ¹H NMR data has been reported for L-Glutamic acid di-tert-butyl ester hydrochloride, an analogous compound. chemicalbook.com Research on the synthesis of tBu-L-Glu NCA, which is derived from L-Glutamic acid 5-tert-butyl ester, includes ¹H NMR data for this intermediate, showing characteristic signals for the protons present. rsc.org A comprehensive NMR analysis of L-Glutamic acid 5-tert-butyl ester would typically show distinct signals for the tert-butyl protons (a singlet around 1.4 ppm in ¹H NMR), the α-proton, the β- and γ-methylene protons of the glutamic acid residue, and signals corresponding to the carboxyl and amino groups (though the appearance of these can be solvent and pH dependent). ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the characteristic quaternary carbon of the tert-butyl group and the carbonyl carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule based on their vibrational modes. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield a unique spectral fingerprint that can be used to identify the functional groups and confirm the identity of a compound. While detailed IR and Raman spectra for L-Glutamic acid 5-tert-butyl ester (2419-56-6) were not extensively provided in the search results, IR spectroscopy is commonly used for the identification of protected amino acids, with spectra reported as conforming to the structure for N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester and L-Glutamic acid di-tert-butyl ester hydrochloride. thermofisher.comthermofisher.com In a synthesis involving Fmoc-Glu(O-t-Bu)-OH, IR peaks were reported at 2929, 1678, 1607, 1536, 1371, 1302, 1190, 1139, 953, 842, 801, 750, and 724 cm⁻¹. chemicalbook.com These peaks are indicative of various functional groups expected in the molecule, such as C-H stretches (around 2929 cm⁻¹), carbonyl stretches (around 1678 cm⁻¹ and possibly others depending on the specific carbonyl environment), N-H bends, and C-O stretches. Raman spectroscopy can provide information on symmetrical vibrations and is particularly useful for analyzing carbon-carbon double and single bonds and aromatic rings if present. chemicalbook.comrsc.orgchemicalbook.com For glutamic acid and related compounds, Raman bands associated with C-C stretching, C=O stretching, and the carboxylate group have been observed. researchgate.net
Advanced Chromatographic Techniques (e.g., UPLC, GC, Chiral HPLC) for Purity and Enantiomeric Excess Assessment
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Chiral HPLC, are crucial for assessing the purity of L-Glutamic acid 5-tert-butyl ester and determining its enantiomeric excess. HPLC is widely used for purity analysis of protected amino acids. Certificates of analysis for related compounds like Nalpha-Fmoc-L-glutamic acid 5-tert-butyl ester and L-Glutamic Acid alpha-tert-Butyl Ester report purity determined by HPLC, with values typically exceeding 95% or 98%. thermofisher.comthermofisher.comthermofisher.comlgcstandards.com A patent application specifically analyzing Fmoc-protected L-Glutamic acid 5-tert-butyl ester by HPLC reported purities as high as 99.7% and also mentioned the assessment of isomer content. google.com Chiral HPLC is particularly important for confirming the enantiomeric purity of L-Glutamic acid 5-tert-butyl ester, ensuring that the compound is predominantly the desired L-isomer and free from significant amounts of the D-enantiomer or racemized product. The specific chromatographic conditions (stationary phase, mobile phase, detection method) would be optimized to achieve adequate separation of the target compound from impurities and potential stereoisomers.
Future Directions and Interdisciplinary Research Opportunities
Development of Chemoenzymatic Synthetic Approaches
Current synthetic routes for L-Glutamic acid 5-tert-butyl ester and its protected forms, such as Fmoc-L-glutamic acid 5-tert-butyl ester, often involve multi-step chemical processes chemicalbook.comgoogle.comrsc.org. While established methods exist, including those suitable for large-scale production google.com, the development of chemoenzymatic approaches represents a promising future direction. Integrating enzymatic transformations into the synthesis could offer several advantages, such as improved stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. Given that L-Glutamic acid is a natural substrate for various enzymes, exploring biocatalytic routes for the selective esterification of the gamma-carboxyl group with a tert-butyl group, or for the deprotection of other functionalities in the presence of the tert-butyl ester, could lead to more efficient and sustainable synthetic pathways.
Integration with Automated Synthesis and High-Throughput Screening Platforms
L-Glutamic acid 5-tert-butyl ester is a common reagent in peptide synthesis sigmaaldrich.com. Automated peptide synthesis protocols, particularly those utilizing Fmoc-based chemistry, routinely incorporate protected amino acids like Fmoc-Glu(OtBu)-OH rsc.org. The compatibility of L-Glutamic acid 5-tert-butyl ester and its derivatives with automated synthesis platforms is already established in this context. Future efforts can focus on further optimizing synthetic protocols for automation, enabling rapid and parallel synthesis of peptides and peptidomimetics containing this residue. Furthermore, the availability of L-Glutamic acid 5-tert-butyl ester as a building block facilitates its inclusion in libraries for high-throughput screening (HTS). While one search result mentioned automated refolding screening using a related compound biorxiv.org, the direct integration of L-Glutamic acid 5-tert-butyl ester into HTS platforms for discovering new molecules with desired biological or material properties is a clear future direction. This involves developing efficient methods for incorporating the residue into diverse molecular scaffolds and establishing relevant screening assays.
Exploration of L-Glutamic Acid 5-tert-butyl ester in Non-Canonical Amino Acid Chemistry
The field of non-canonical amino acid (ncAA) chemistry involves the incorporation of modified amino acids into peptides and proteins to expand their structural and functional diversity. L-Glutamic acid 5-tert-butyl ester, as a modified glutamic acid, serves as a starting point for the synthesis of various glutamic acid derivatives. Research into highly fluorinated amino acids, including those with perfluoro-tert-butyl groups, highlights the potential for incorporating bulky, lipophilic, and NMR-sensitive tags into peptides and proteins for studying their structure and interactions nih.gov. L-Glutamic acid 5-tert-butyl ester can be utilized as a precursor for synthesizing glutamic acid analogues with various modifications at the alpha-amine, alpha-carboxyl, or gamma-ester positions, or on the carbon backbone. Exploring the incorporation of these novel L-Glutamic acid 5-tert-butyl ester-derived ncAAs into peptides and proteins through techniques like solid-phase peptide synthesis or genetic code expansion could lead to the creation of biomolecules with enhanced stability, altered binding affinities, or novel functionalities for research and potential therapeutic applications.
Rational Design of L-Glutamic Acid 5-tert-butyl ester Derivatives for Specific Research Applications
The inherent structure of L-Glutamic acid 5-tert-butyl ester, with its free alpha-amine and alpha-carboxyl groups and protected gamma-carboxyl group, allows for selective derivatization. Rational design principles can be applied to synthesize derivatives with tailored properties for specific research applications. For instance, modifying the alpha-amine with various protecting groups (like Fmoc or Boc, which are already common rsc.orgisotope.comthermofisher.comnih.gov) or conjugating it to fluorophores or probes can facilitate tracking and visualization in biological systems. Altering the tert-butyl ester group or introducing substituents onto the carbon chain could modulate lipophilicity, steric bulk, or introduce reactive handles for further conjugations. Research exploring glutamic acid derivatives as potential anticancer agents nih.gov suggests the potential for designing L-Glutamic acid 5-tert-butyl ester derivatives with enhanced cellular uptake, specific targeting capabilities, or modulated interactions with biological targets, building upon studies investigating the interaction of protected glutamic acid derivatives with proteins researchgate.net. This rational design approach, guided by the requirements of specific research questions, can unlock new applications for this compound and its analogues.
Q & A
Q. What steps ensure the reproducibility of kinetic studies on Compound 2419-56-6?
- Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Use calibrated equipment (e.g., temperature-controlled reactors) and batch-tested reagents. Share raw kinetic traces and fitting parameters (e.g., ) in machine-readable formats. Conduct interlaboratory studies to assess reproducibility and publish negative results to counter publication bias .
Q. How can researchers validate novel catalytic mechanisms proposed for Compound 2419-56-6 synthesis?
- Methodological Answer : Employ isotopic labeling (e.g., C or H) to track reaction pathways. Use operando spectroscopy (e.g., XAFS, EPR) to monitor catalyst states in real time. Compare theoretical (DFT-calculated) transition states with experimental kinetic isotope effects (KIEs). Collaborate with computational chemists to refine mechanistic models .
Theoretical and Methodological Integration
Q. How can interdisciplinary approaches resolve conflicting hypotheses about Compound 2419-56-6’s environmental behavior?
- Methodological Answer : Integrate ecotoxicology data (e.g., biodegradation half-lives) with computational fate models (e.g., EPI Suite). Validate predictions via microcosm studies and mass balance analysis. Host interdisciplinary workshops to align terminology and methodologies across fields (e.g., chemistry, ecology). Use systematic reviews to synthesize evidence and identify consensus gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
